Oxo(3-pyridinyl)acetic acid hydrate
Overview
Description
Oxo(3-pyridinyl)acetic acid hydrate is a chemical compound with the molecular formula C7H5NO3. It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of a pyridinyl group attached to an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxo(3-pyridinyl)acetic acid hydrate can be synthesized through several methods, including the oxidation of 3-pyridinylacetic acid. The reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions to ensure the formation of the oxo group.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar oxidation reactions but with more efficient catalysts and optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: Oxo(3-pyridinyl)acetic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex derivatives.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The pyridinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Aqueous ammonia, halides
Major Products Formed:
Oxidation Products: Higher oxo derivatives
Reduction Products: Hydroxyl derivatives
Substitution Products: N-substituted pyridinyl derivatives
Scientific Research Applications
Oxo(3-pyridinyl)acetic acid hydrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which oxo(3-pyridinyl)acetic acid hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The oxo group can act as an electrophile, reacting with nucleophiles in biological systems. The pyridinyl group can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Oxo(3-pyridinyl)acetic acid hydrate is similar to other pyridine derivatives such as 3-oxo-N-(3-pyridinyl)butanamide and methyl 3-oxo-3-(pyridin-2-yl)propanoate. it is unique in its specific structure and reactivity. The presence of the oxo group and the specific position of the pyridinyl group contribute to its distinct chemical properties and applications.
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Biological Activity
Oxo(3-pyridinyl)acetic acid hydrate (C7H7NO4) is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring, an oxo group, and an acetic acid moiety. Its molecular structure can be depicted as follows:
- Molecular Formula : C7H7NO4
- IUPAC Name : Oxo(3-pyridinyl)acetic acid
- CAS Number : 39684-37-2
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.
Minimum Inhibitory Concentration (MIC) Values :
- Against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis: MIC values ranging from 0.02 to 6 mM.
- Against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa: MIC values ranging from 0.1 to 12 mM .
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | MIC (mM) |
---|---|
Staphylococcus aureus | 0.02 - 6 |
Bacillus subtilis | 0.02 - 6 |
Escherichia coli | 0.1 - 12 |
Pseudomonas aeruginosa | 0.1 - 12 |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research indicates that this compound may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study involving human cancer cell lines, treatment with this compound resulted in significant reductions in cell viability. The compound was shown to induce apoptosis in HeLa cells, with a notable increase in caspase-3 activity, indicating the activation of apoptotic pathways .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors involved in cellular signaling pathways, influencing cell survival and proliferation.
Properties
IUPAC Name |
2-oxo-2-pyridin-3-ylacetic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3.H2O/c9-6(7(10)11)5-2-1-3-8-4-5;/h1-4H,(H,10,11);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDNPUBMTUJXDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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